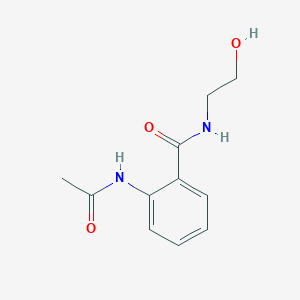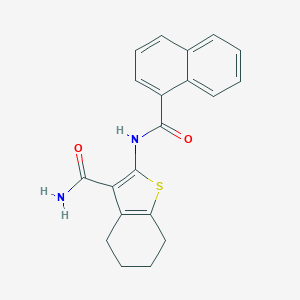
N-(3,4-dimethylphenyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-4-(trifluoromethyl)benzamide, commonly known as DMTF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMTF is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 305.33 g/mol.
Mécanisme D'action
The mechanism of action of DMTF is not fully understood, but it is believed to involve the inhibition of the Bcl-2 protein, which is involved in the regulation of cell death. DMTF has been shown to bind to the BH3 domain of the Bcl-2 protein, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
DMTF has been shown to have significant biochemical and physiological effects in vitro. Studies have shown that DMTF can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. DMTF has also been shown to induce apoptosis in cancer cells and to inhibit the formation of blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
DMTF has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is soluble in organic solvents, which makes it easy to handle and use in experiments. However, DMTF has some limitations, including its low solubility in water, which makes it difficult to use in aqueous environments.
Orientations Futures
There are several future directions for the study of DMTF. One area of research is the development of new synthetic methods for the production of DMTF. Another area of research is the investigation of the mechanism of action of DMTF, which could lead to the development of new drugs for the treatment of cancer. Additionally, the study of the pharmacokinetics and pharmacodynamics of DMTF could lead to the development of new drug delivery systems for cancer treatment.
Méthodes De Synthèse
The synthesis of DMTF involves the reaction between 3,4-dimethylphenylamine and 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is carried out under reflux conditions. The resulting product is purified using column chromatography to obtain pure DMTF.
Applications De Recherche Scientifique
DMTF has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of application is in the field of medicinal chemistry, where DMTF has been shown to possess significant anticancer properties. Studies have shown that DMTF can induce apoptosis in cancer cells by inhibiting the activity of the protein Bcl-2, which is involved in the regulation of cell death.
Propriétés
Nom du produit |
N-(3,4-dimethylphenyl)-4-(trifluoromethyl)benzamide |
|---|---|
Formule moléculaire |
C16H14F3NO |
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO/c1-10-3-8-14(9-11(10)2)20-15(21)12-4-6-13(7-5-12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
Clé InChI |
HFYSAYBKENAASR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B253117.png)
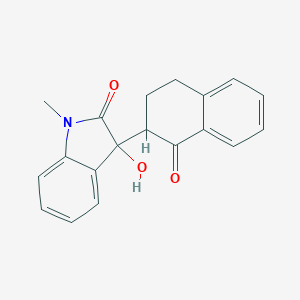
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)

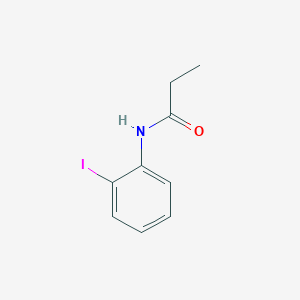
![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)
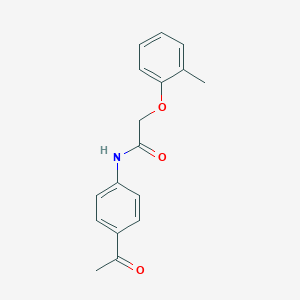
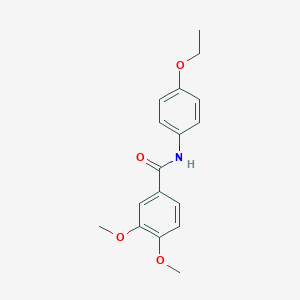
![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)
